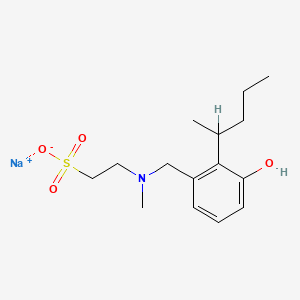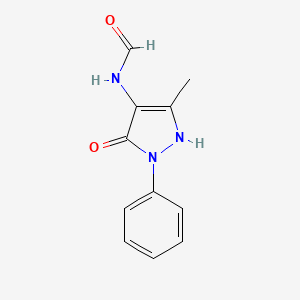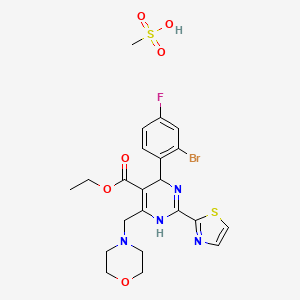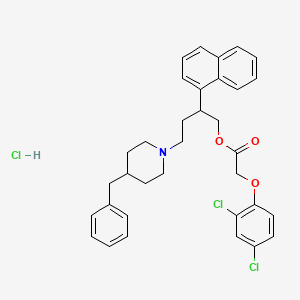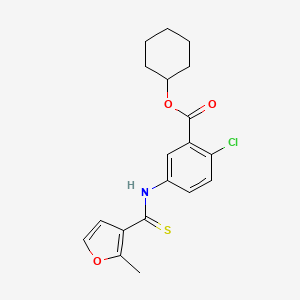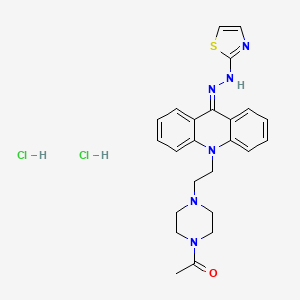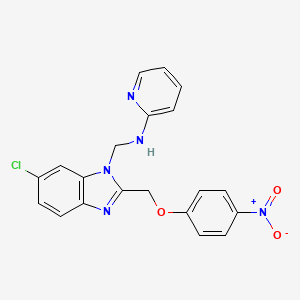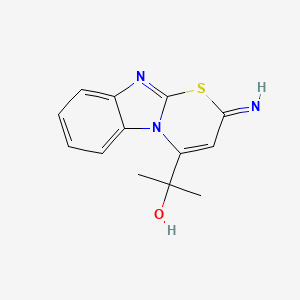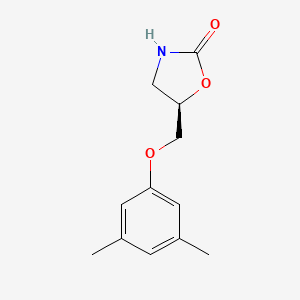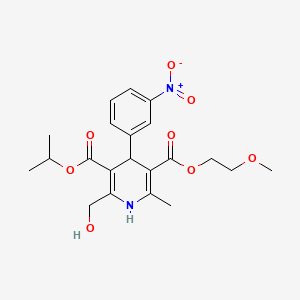
Monohydroxy of nimodipine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monohydroxy of nimodipine is a derivative of nimodipine, a calcium channel blocker primarily used to improve neurological outcomes in patients with subarachnoid hemorrhage due to a ruptured intracranial aneurysm . Nimodipine acts on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation, preventing calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of monohydroxy of nimodipine involves the hydroxylation of nimodipine. This can be achieved through various synthetic routes, including the use of oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce a hydroxyl group into the nimodipine molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Monohydroxy of nimodipine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to the parent compound or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of nimodipine with different functional groups, which can have distinct pharmacological properties .
Aplicaciones Científicas De Investigación
Monohydroxy of nimodipine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacological properties of calcium channel blockers.
Mecanismo De Acción
The mechanism of action of monohydroxy of nimodipine involves the inhibition of calcium influx through voltage-dependent and receptor-operated slow calcium channels in vascular smooth muscle and neuronal cells. This inhibition prevents calcium-dependent smooth muscle contraction and vasoconstriction, leading to improved cerebral blood flow and neuroprotection . The compound also activates signaling pathways such as AKT and CREB, which are associated with neuroprotection and reduced apoptosis .
Comparación Con Compuestos Similares
Monohydroxy of nimodipine can be compared with other calcium channel blockers such as nifedipine, amlodipine, and felodipine. While all these compounds share a similar mechanism of action, this compound exhibits unique properties due to the presence of the hydroxyl group. This modification can enhance its lipophilicity, allowing for better penetration of the blood-brain barrier and increased neuroprotective effects .
List of Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Isradipine
- Nicardipine
Propiedades
Número CAS |
663163-06-2 |
|---|---|
Fórmula molecular |
C21H26N2O8 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
5-O-(2-methoxyethyl) 3-O-propan-2-yl 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O8/c1-12(2)31-21(26)19-16(11-24)22-13(3)17(20(25)30-9-8-29-4)18(19)14-6-5-7-15(10-14)23(27)28/h5-7,10,12,18,22,24H,8-9,11H2,1-4H3 |
Clave InChI |
WOJJKAJVNDPQNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)CO)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



